molecular formula C8H6N2O2 B121139 4-Nitrophenylacetonitrile CAS No. 555-21-5

4-Nitrophenylacetonitrile

Cat. No.: B121139
CAS No.: 555-21-5
M. Wt: 162.15 g/mol
InChI Key: PXNJGLAVKOXITN-UHFFFAOYSA-N
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Description

4-Nitrophenylacetonitrile is an organic compound with the chemical formula C8H6N2O2. It is a colorless to pale yellow crystalline solid at ambient temperature. This compound is toxic and should be handled with care. It is primarily used as an intermediate in organic synthesis, particularly in the production of various drugs, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenylacetonitrile can be synthesized by reacting phenylacetonitrile with nitric acid. This reaction requires nitric acid as an oxidant and heating to produce this compound . Another method involves reacting a compound with a structural formula similar to ortho-nitrochlorobenzene with ferrous iron cyanide salt in a solvent under the action of cuprous chloride and/or cuprous bromide as a catalyst under heating conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of cuprous chloride and cuprous bromide to increase product yield and facilitate mass production. This method also ensures that the post-treatment process is easy and that the three wastes do not contain virulent substances .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenylacetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitro and nitrile groups. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to undergo substitution, reduction, and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenylacetonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. Its applications in the synthesis of drugs, dyes, and pesticides further highlight its importance in various fields .

Biological Activity

4-Nitrophenylacetonitrile (NpCN), a compound with the chemical formula C8_8H6_6N2_2O2_2, has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NpCN, highlighting its mechanisms, case studies, and relevant research findings.

This compound is a crystalline powder that appears cream to yellow, with a melting point of 113-115 °C and a boiling point of 195-197 °C under reduced pressure . It is primarily used as a radical inhibitor in the polymerization of vinyl acetate and has been identified as toxic to certain microorganisms, specifically Tetrahymena pyriformis .

Biological Activity

1. Toxicity Studies

Studies have demonstrated that NpCN exhibits toxic effects on Tetrahymena pyriformis, indicating its potential as a biocide . The compound's toxicity can be attributed to its ability to interfere with cellular processes in microorganisms, making it a candidate for further investigation in pest control applications.

2. Enzyme Interaction

Research has shown that NpCN can be utilized in enzyme assays, particularly in screening systems for cytochrome P450 (CYP) monooxygenases. In one study, NpCN was employed to quantify hydroquinones produced by engineered P450 variants under alkaline conditions. The assay demonstrated a low detection limit (5 μM) and a broad linear detection range (5 to 250 μM), showcasing NpCN's utility in biochemical research .

3. Pro-Pesticide Development

In agricultural research, derivatives of NpCN have been synthesized as pro-pesticides. A study reported the preparation of alpha-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile, which was tested against various mite and insect pests. The effectiveness varied depending on the cleavable pro-moiety used, highlighting the potential of NpCN derivatives in developing targeted pest control agents .

Case Studies

Case Study 1: Enzyme Screening Using NpCN

A significant application of NpCN is its use in enzyme screening systems aimed at improving the hydroxylation of aromatic compounds. In this study, researchers focused on enhancing the production of trimethylhydroquinone (TMHQ) using a P450 BM3 variant. The screening system based on NpCN allowed for the identification of variants that significantly increased TMHQ formation—up to 70-fold compared to wild-type enzymes .

Case Study 2: Toxicological Assessment

The toxicological profile of NpCN was assessed through its effects on aquatic organisms. The compound's toxicity was evaluated using Tetrahymena pyriformis as a model organism, revealing significant adverse effects at certain concentrations. This study underscores the importance of understanding the environmental impact of chemical compounds used in industrial applications .

Research Findings

Study Focus Findings
Toxicity AssessmentTetrahymena pyriformisToxic effects observed; potential biocide application
Enzyme ScreeningP450 VariantsSuccessful quantification of hydroquinones; low detection limit achieved
Pro-Pesticide DevelopmentAgricultural ApplicationsVariability in pest control efficacy based on pro-moiety used

Properties

IUPAC Name

2-(4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJGLAVKOXITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060297
Record name Benzeneacetonitrile, 4-nitro-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-21-5
Record name 4-Nitrophenylacetonitrile
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Record name p-Nitrobenzyl cyanide
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Record name 4-Nitrophenylacetonitrile
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Record name Benzeneacetonitrile, 4-nitro-
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Record name Benzeneacetonitrile, 4-nitro-
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Record name 4-nitrophenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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